alisol F

Descripción general

Descripción

Alisol F es un compuesto triterpenoide aislado de los rizomas de Alisma orientale, una planta comúnmente utilizada en la medicina tradicional china. Este compuesto es conocido por sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, hepatoprotectoras y antivirales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Alisol F implica la extracción de triterpenoides de los rizomas secos de Alisma orientale. El proceso generalmente incluye la extracción con solventes, seguida de técnicas de separación cromatográfica, como la cromatografía líquida de alto rendimiento (HPLC), para aislar y purificar el compuesto .

Métodos de producción industrial: La producción industrial de this compound se basa principalmente en la extracción de fuentes naturales. Los rizomas secos se procesan utilizando métodos de extracción con solventes a gran escala, y el compuesto se purifica mediante técnicas cromatográficas avanzadas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Chemical Modifications and Reactions of Alisol F

This compound can be modified to create derivatives with differing activities . For instance, reacting alisol B 23-acetate with NaOH yields alisol B . Additionally, alisol U differs from alisol V by forming an epoxy group at C-24 and C-25 .

Anti-inflammatory Activity

This compound has anti-inflammatory properties, suppressing the production of inflammatory mediators :

-

Inhibits LPS-induced production of NO, IL-6, TNF-α, and IL-1β

-

Attenuates the effects of LPS on stimulating the activation of STAT3 in RAW 264.7 cells

-

This compound improves liver pathological injury by inhibiting the production of TNF-α, IL-1β, and IL-6, and significantly decreasing the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in LPS/d-gal-induced mice .

Antiviral Activity

This compound demonstrates anti-hepatitis B virus (HBV) activity :

This compound as a Q-Marker

This compound, along with other compounds like alisol C 23-acetate and alisol A, can be used as Q-markers of Alismatis Rhizoma (SAR) . These compounds play a diuretic role, mainly by participating in inflammatory reactions .

Metabolism of this compound

In vivo, this compound undergoes metabolic changes including, hydrogenation, oxidation, sulfate, and glucuronidation conjugation .

Impact of Processing on this compound Content

Salt-processing of Alismatis Rhizoma can significantly reduce the content of triterpenes with hydroxyl or acetyl groups at C-23, C-24, and C-25 .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of Alisol F, particularly in the context of liver injury. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and mediators in vitro and in vivo.

Case Study: Liver Injury Model

In a study involving LPS/d-galactosamine-induced acute liver injury in mice, this compound treatment resulted in:

- Decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver protection.

- Histopathological improvement in liver tissues .

Hepatoprotective Effects

This compound has been shown to protect against liver damage through various mechanisms:

- Oxidative Stress Reduction : It mitigates oxidative stress by decreasing reactive oxygen species (ROS) production and enhancing antioxidant enzyme activity.

- Cellular Protection : this compound promotes cell survival by preventing apoptosis in liver cells during inflammatory responses .

Anticancer Activity

This compound also exhibits promising anticancer properties, particularly against breast cancer cells.

Mechanisms of Anticancer Action

- Apoptosis Induction : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 .

- ROS Generation : The compound increases intracellular ROS levels, leading to DNA damage and subsequent cell death in cancer cells .

Case Study: Breast Cancer Cells

In a study using MDA-MB-231 breast cancer cells:

- Treatment with this compound resulted in a dose-dependent increase in apoptotic cell populations.

- The compound enhanced the efficacy of conventional chemotherapeutics by inducing oxidative stress and DNA damage .

Summary of Pharmacological Effects

The following table summarizes the key pharmacological effects of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced TNF-α, IL-6, IL-1β production |

| Hepatoprotective | Oxidative stress reduction | Improved liver function tests (ALT, AST) |

| Anticancer | Induction of apoptosis | Increased apoptosis in breast cancer cells |

Mecanismo De Acción

Alisol F ejerce sus efectos a través de múltiples dianas y vías moleculares:

Acción antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias como la interleucina-6, el factor de necrosis tumoral alfa y la interleucina-1 beta.

Acción hepatoprotectora: Reduce el daño hepático al disminuir los niveles de alanina aminotransferasa y aspartato aminotransferasa séricas, e inhibiendo la fosforilación de las quinasas reguladas por señales extracelulares y las quinasas N-terminales de c-Jun.

Acción antiviral: Exhibe actividad inhibitoria contra el virus de la hepatitis B al reducir la secreción del antígeno de superficie de la hepatitis B.

Comparación Con Compuestos Similares

Alisol F es parte de un grupo de triterpenoides aislados de especies de Alisma. Los compuestos similares incluyen:

Alisol A: Conocido por sus efectos reductores de lípidos y antiateroscleróticos.

Alisol B: Exhibe propiedades hepatoprotectoras y antiinflamatorias.

Alisol C: Demuestra actividades antibacterianas y antivirales.

Singularidad de this compound: this compound destaca por su amplio espectro de actividades biológicas, particularmente sus potentes efectos antiinflamatorios y hepatoprotectores. Su capacidad para modular múltiples vías de señalización lo convierte en un compuesto valioso para aplicaciones terapéuticas .

Actividad Biológica

Alisol F, a triterpenoid compound derived from the Alisma species, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by case studies and research data.

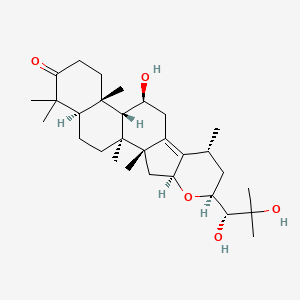

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its various pharmacological effects. The compound's structure allows it to interact with multiple biological pathways, making it a candidate for therapeutic applications.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A study indicated that this compound effectively suppresses lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results showed that treatment with this compound led to:

- Reduction of Inflammatory Mediators : It inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) .

- Downregulation of iNOS and COX-2 : this compound decreased the mRNA and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response .

- Pathway Modulation : The compound was found to suppress the phosphorylation of key signaling molecules involved in inflammation, including ERK, JNK, and STAT3, as well as inhibit the nuclear factor kappa B (NF-κB) pathway .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Effect of this compound |

|---|---|

| Nitric Oxide (NO) | Decreased production |

| IL-6 | Decreased production |

| TNF-α | Decreased production |

| IL-1β | Decreased production |

| iNOS | Downregulated |

| COX-2 | Downregulated |

Hepatoprotective Effects

In addition to its anti-inflammatory properties, this compound has shown potential hepatoprotective effects. In a mouse model of acute liver failure induced by LPS, treatment with this compound resulted in:

- Improved Liver Function : Significant reductions in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were observed, indicating improved liver function .

- Histopathological Improvement : this compound treatment mitigated liver pathological injury, suggesting its protective role against liver damage .

Anticancer Activity

This compound also exhibits promising anticancer properties. Research has indicated that it can enhance the efficacy of chemotherapeutic agents and inhibit cancer cell proliferation:

- Multidrug Resistance Reversal : this compound 24-acetate was found to reverse multidrug resistance in MCF-7/DOX breast cancer cells by acting as a potent P-glycoprotein inhibitor. This led to increased intracellular accumulation of doxorubicin and enhanced apoptosis in resistant cancer cells .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including modulation of apoptosis-related proteins .

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | P-glycoprotein inhibition | Enhanced doxorubicin efficacy |

| Colorectal Cancer | Induction of apoptosis | Reduced cell viability |

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- A study involving LPS-induced acute liver failure in mice demonstrated that this compound significantly reduced inflammatory cytokines and improved liver function markers .

- In vitro studies on colorectal cancer cells showed that Alisol A, a derivative related to this compound, inhibited cell proliferation and induced apoptosis, highlighting a potential pathway for cancer therapy .

Propiedades

IUPAC Name |

(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKJSQIXVXWFBK-SLGDLKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155521-45-2 | |

| Record name | Alisol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155521452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALISOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQC8D2QG5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.